molecular formula C10H8F4O4 B2886356 2-(Difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzoic acid CAS No. 2248407-67-0

2-(Difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzoic acid

Cat. No.: B2886356
CAS No.: 2248407-67-0
M. Wt: 268.164
InChI Key: JNFLWTFUXJQZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzoic acid is a fluorinated aromatic compound Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including high stability and lipophilicity

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often involve the use of a base and a solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The functional groups can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used.

    Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines can be employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield brominated derivatives, while nucleophilic substitution with an amine can produce aminated products.

Scientific Research Applications

2-(Difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl and difluoromethoxy groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)-5-(trifluoromethyl)-3-methoxybenzoic acid
  • 2-(Fluoromethoxy)-5-(fluoromethyl)-3-methoxybenzoic acid

Uniqueness

2-(Difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzoic acid is unique due to the presence of both difluoromethyl and difluoromethoxy groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and bioactivity compared to its mono- or trifluorinated analogs.

Properties

IUPAC Name

2-(difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O4/c1-17-6-3-4(8(11)12)2-5(9(15)16)7(6)18-10(13)14/h2-3,8,10H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFLWTFUXJQZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(F)F)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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